molecular formula C9H12N2O B8496602 1-(3-Hydroxypropyl)pyrrol-2-acetonitrile

1-(3-Hydroxypropyl)pyrrol-2-acetonitrile

Cat. No. B8496602
M. Wt: 164.20 g/mol
InChI Key: UONSZZGFPSQAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxypropyl)pyrrol-2-acetonitrile is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Hydroxypropyl)pyrrol-2-acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Hydroxypropyl)pyrrol-2-acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-Hydroxypropyl)pyrrol-2-acetonitrile

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

2-[1-(3-hydroxypropyl)pyrrol-2-yl]acetonitrile

InChI

InChI=1S/C9H12N2O/c10-5-4-9-3-1-6-11(9)7-2-8-12/h1,3,6,12H,2,4,7-8H2

InChI Key

UONSZZGFPSQAPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)CC#N)CCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl sulfate (44.2 g, 0.362 moles) is added to a stirred and cooled solution of 1-(3-hydroxypropyl)-2-dimethylaminopyrrole (57 g, 0.313 moles) in acetone (285 ml), maintained in an atmosphere of nitrogen, at a rate such that the reaction temperature does not exceed 4° C. The reaction is then allowed to come to room temperature at which point stirring is continued for a further 1 hour. The reaction is complete (t.l.c., silica gel, CH2Cl2 --MeOH; 90:10) at this time and a solution of sodium cyanide (33.4 g., 1.28 moles) in water (74 ml.) is added. The apparatus is equipped to permit distillation and the reaction is heated to 95° during which time a distillate (ca. 275 ml.) is collected. The reaction is then heated at gentle reflux for 0.5 hours and 150 ml. water is added. the product is extracted into dichloromethane (4×200 ml.), the extract is washed with dilute sodium chloride solution and then dried over sodium sulfate. The solvent is removed in vacuo and the oily residue (51 g) is purrified by column chromatography over silica gel to give 38.1 g (74%) 1-(3-hydroxypropyl)pyrrol-2-acetonitrile (Formula (XVII) where n is 1) which is contained in the hexane-ethyl acetate (85:15) eluate. The product on distillation, b.p. 146°/0.15 mm is analytically pure and exhibited the following physical characteristics:
Quantity
44.2 g
Type
reactant
Reaction Step One
Name
1-(3-hydroxypropyl)-2-dimethylaminopyrrole
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
285 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
33.4 g
Type
reactant
Reaction Step Four
Name
Quantity
74 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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